![molecular formula C24H27N3O2S B2663401 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE CAS No. 1359169-69-9](/img/structure/B2663401.png)
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a pyridazine ring, and a benzenesulfonyl group with methyl substitutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyridazine Ring Formation: The pyridazine ring is constructed via a condensation reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridazine rings.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
科学研究应用
Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The following table summarizes findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
A549 (Lung Cancer) | 25 | Activation of intrinsic apoptotic pathway |
A study demonstrated that the compound induces apoptosis in cancer cells via the intrinsic pathway, leading to significant cell death in treated populations.
Antimicrobial Properties
The benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against microbial strains:
Microbial Strain | Activity |
---|---|
Staphylococcus aureus | Inhibitory effect observed |
Escherichia coli | Inhibitory effect observed |
Research on similar compounds has indicated that they can inhibit the growth of various bacterial strains, suggesting further investigation into this compound's antimicrobial properties is warranted.
Case Study 1: Anticancer Mechanism
A recent study evaluated the anticancer efficacy of pyridazine derivatives similar to this compound. The findings indicated that treatment with these compounds resulted in a significant increase in sub-G1 phase cells, indicative of apoptosis. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers.
Case Study 2: Neuroimaging Applications
Research on piperazine derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets. This suggests potential applications in neurological research and diagnostics.
作用机制
The mechanism of action of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE: shares similarities with other piperidine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
生物活性
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE is a novel compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure incorporates a pyridazine core with a benzylpiperidine moiety and a dimethylbenzenesulfonyl group, which contribute to its pharmacological properties. The molecular formula is C19H24N2O2S, and it has a molar mass of approximately 348.47 g/mol.
The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies suggest that it may act as a selective monoamine releasing agent, similar to other piperidine derivatives, potentially influencing mood and cognitive functions.
Antiproliferative Effects
Recent studies have indicated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown submicromolar activity in inhibiting the proliferation of MIA PaCa-2 pancreatic cancer cells through modulation of mTORC1 signaling pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MIA PaCa-2 | < 1 | mTORC1 inhibition, increased autophagy |
A549 (Lung Cancer) | 1.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 0.8 | Cell cycle arrest |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, likely through NMDA receptor antagonism. This mechanism is critical in preventing excitotoxicity associated with neurodegenerative diseases .
Case Studies
- Study on Anticancer Properties : A study published in Cancer Research evaluated the efficacy of a related piperidine derivative in inhibiting tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent.
- Neuroprotection in Animal Models : In an animal model of ischemic stroke, administration of the compound showed reduced infarct size and improved neurological outcomes, indicating its potential as a therapeutic agent for stroke recovery.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylpiperidine moiety have been shown to enhance selectivity and potency against specific targets:
Modification | Effect on Activity |
---|---|
Addition of halogen groups | Increased potency against cancer cells |
Alteration of sulfonyl group position | Enhanced neuroprotective effects |
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-(3,4-dimethylphenyl)sulfonylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-9-22(16-19(18)2)30(28,29)24-11-10-23(25-26-24)27-14-12-21(13-15-27)17-20-6-4-3-5-7-20/h3-11,16,21H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAVZRYOULOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。